Ethyl 5-methyl-2,4-dinitrobenzoate
Description
General Overview of Nitroaromatic Esters
Nitroaromatic compounds are a significant class of industrial chemicals characterized by one or more nitro groups (—NO₂) attached to an aromatic ring. chemsrc.com When this structure includes an ester functional group, they are referred to as nitroaromatic esters. The presence of the nitro group, with its strong electron-withdrawing nature, imparts distinct chemical properties to these molecules. chemicalbook.com
The synthesis of nitroaromatic compounds is primarily achieved through nitration, a process involving the introduction of a nitro group onto an aromatic substrate using a mixture of nitric and sulfuric acids. chemsrc.com For esters, this can involve the nitration of an existing aromatic ester or the esterification of a nitro-substituted benzoic acid. These compounds are utilized in a variety of industrial and research applications, including the synthesis of dyes, polymers, and energetic materials. chemsrc.comnist.gov The incorporation of nitro groups is a classic method for increasing the density and energetic power of a molecule. nist.gov
Significance of Dinitrobenzoate Frameworks in Chemical Studies
Dinitrobenzoate frameworks, particularly esters derived from dinitrobenzoic acids, hold considerable importance in qualitative organic analysis. rsc.org Specifically, 3,5-dinitrobenzoate (B1224709) esters are widely used for the identification and characterization of alcohols and amines. chemicalbook.com The reaction of an alcohol or amine with 3,5-dinitrobenzoyl chloride results in the formation of a solid derivative with a sharp, well-defined melting point. rsc.org This property is invaluable for identifying unknown liquid substances or compounds with low melting points. chemicalbook.com
The derivatives of 3,5-dinitrobenzoic acid are often preferred over those of 4-nitrobenzoic acid because they tend to have higher melting points, which allows for more accurate identification. chemicalbook.com The derivatization process transforms the original compound into a more "GC-amenable" form, enhancing its stability and allowing for easier analysis through techniques like gas chromatography. rsc.org
Scope and Research Focus on Ethyl 5-methyl-2,4-dinitrobenzoate and Related Analogues
While the broader class of dinitrobenzoate esters is well-documented, specific research on this compound is limited. Therefore, to provide a comprehensive understanding, this article will also draw upon research and data from its close structural analogues. These include the precursor acid, 5-methyl-2,4-dinitrobenzoic acid, and other related esters like ethyl 3,5-dinitrobenzoate. The study of these related compounds provides valuable insights into the expected chemical properties, synthesis, and potential applications of this compound. The focus remains on the chemical and physical properties, synthesis, and analytical relevance of this family of compounds.
Detailed Research Findings
Synthesis of Dinitrobenzoate Esters
The synthesis of dinitrobenzoate esters can be approached in several ways. A common laboratory method involves the esterification of a dinitrobenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, methyl 3,5-dinitrobenzoate is synthesized by refluxing 3,5-dinitrobenzoic acid with methanol (B129727) and sulfuric acid.
Alternatively, a more reactive acyl chloride can be used. For example, 3,5-dinitrobenzoyl chloride can be prepared by treating 3,5-dinitrobenzoic acid with reagents like phosphorus pentachloride or thionyl chloride. rsc.org This acyl chloride is then reacted with the desired alcohol to form the corresponding ester. rsc.org A greener approach involves the direct reaction of the dinitrobenzoic acid with the alcohol under microwave irradiation, sometimes using an ionic liquid as a catalyst. rsc.org
A new and environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a precursor to the title compound, has been developed using a mixture of nitric acid and acetic anhydride. researchgate.net
Physicochemical Properties
The physicochemical properties of dinitrobenzoate esters are influenced by the substitution pattern on the aromatic ring and the nature of the alcohol moiety. The tables below present available data for the precursor acid and a common analogue.
Table 1: Physicochemical Properties of 5-methyl-2,4-dinitrobenzoic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1723-15-5 | chemsrc.com |
| Molecular Formula | C₈H₆N₂O₆ | chemsrc.com |
| Molecular Weight | 226.143 g/mol | chemsrc.com |
| LogP | 2.556 | chemsrc.com |
Table 2: Physicochemical Properties of Ethyl 3,5-dinitrobenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 618-71-3 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₉H₈N₂O₆ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 240.17 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 94-95 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 367.1 °C at 760 mmHg | guidechem.com |
| Density | 1.433 g/cm³ | guidechem.com |
| Form | Solid | sigmaaldrich.com |
Spectroscopic Data
Table 3: Representative Spectroscopic Data for Ethyl 3,5-dinitrobenzoate
| Spectrum Type | Characteristic Peaks/Shifts (δ in ppm) | Source |
|---|---|---|
| IR Spectrum (Gas Phase) | Key absorptions for C=O stretching, C-O stretching, and N-O stretching of the nitro groups. | nist.gov |
| ¹H NMR | Signals corresponding to the aromatic protons and the ethyl group protons (quartet and triplet). | chemicalbook.com |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons. | chemicalbook.com |
In the ¹H NMR spectrum of a related compound, ethyl 3-nitrobenzoate, the aromatic protons appear as multiplets in the range of δ 7.6-8.9 ppm, while the ethyl group protons show a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm. chemicalbook.com The ¹³C NMR spectrum of ethyl 3-nitrobenzoate shows the carbonyl carbon at approximately δ 164 ppm, with aromatic carbons appearing between δ 125-148 ppm and the ethyl carbons at around δ 62 and 14 ppm. chemicalbook.com Similar patterns would be expected for this compound, with additional signals corresponding to the methyl group.
Properties
IUPAC Name |
ethyl 5-methyl-2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-6(2)8(11(14)15)5-9(7)12(16)17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNWYBCKKXSNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactivity and Transformation Pathways of Dinitrobenzoate Esters
Hydrolytic Cleavage Mechanisms
The hydrolysis of dinitrobenzoate esters can proceed through different pathways, primarily influenced by the reaction conditions, particularly the pH. The presence of nitro groups makes the ester more susceptible to alkaline hydrolysis.
Alkaline Hydrolysis and Meisenheimer Complex Formation in Dinitrobenzoate Esters
In alkaline conditions, dinitrobenzoate esters undergo nucleophilic attack by hydroxide (B78521) ions. This can occur at two primary sites: the carbonyl carbon of the ester group, leading to saponification, or an electron-deficient carbon atom on the aromatic ring. Attack at the aromatic ring results in the formation of a characteristic, often colored, intermediate known as a Meisenheimer complex. rsc.org
For instance, in the case of related dinitrobenzoate esters, studies have shown a competition between attack at the carbonyl carbon and the aryl carbon. rsc.org The formation of Meisenheimer complexes is facilitated by the strong electron-withdrawing effect of the nitro groups, which stabilize the negative charge of the σ-complex intermediate. This phenomenon has been extensively studied for compounds like methyl 3,5-dinitrobenzoate (B1224709), where hydroxide or methoxide (B1231860) ions add to the aromatic ring. rsc.org The solvent system plays a crucial role; for example, increasing the proportion of aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the formation of the Meisenheimer complex over direct ester hydrolysis. rsc.org
The general mechanism for Meisenheimer complex formation in dinitroaromatic compounds involves the addition of a nucleophile to an electron-deficient aromatic ring, leading to a temporary loss of aromaticity and the formation of a cyclohexadienyl anion. oup.comresearchgate.net
Kinetic and Thermodynamic Aspects of Hydrolysis Reactions
The kinetics of the alkaline hydrolysis of dinitrobenzoate esters are well-described by second-order rate constants. acs.org The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted or electron-donating group-substituted benzoates.
Kinetic studies on analogous compounds, such as ethyl p-nitrobenzoate, in various solvent systems like ethanol-water mixtures have been performed to understand the influence of the solvent on the reaction rates and to determine thermodynamic activation parameters. rsc.org Typically, the rate of alkaline hydrolysis of esters decreases with increasing ethanol (B145695) content in ethanol-water mixtures. jsynthchem.com
Table 1: Kinetic Data for Alkaline Hydrolysis of Related Benzoate (B1203000) Esters
| Ester | Solvent System | Temperature (°C) | Second-Order Rate Constant (k_B) | Reference |
| Ethyl p-nitrobenzoate | Ethanol-Water | 25 | Varies with solvent composition | acs.org |
| Methyl 3,5-dinitrobenzoate | DMSO-Water | 25 | Rate constants determined for hydrolysis and complex formation | rsc.org |
| Ethyl Benzoate | Ethanol-Water | 25 | Varies with solvent composition | jsynthchem.com |
This table is illustrative and compiles data from related compounds to show general trends, as specific data for Ethyl 5-methyl-2,4-dinitrobenzoate is not available.
Reduction Chemistry of Nitro Groups
The nitro groups of dinitrobenzoate esters can be reduced to various other functional groups, most commonly amino groups. The selectivity of this reduction is a key challenge, as the ester group can also be susceptible to reduction under certain conditions.
Selective Reduction to Amino-Substituted Benzoates
The chemoselective reduction of nitroarenes in the presence of other reducible functional groups, such as esters, is a significant transformation in organic synthesis. Various reagents have been developed for this purpose. For example, sodium borohydride (B1222165) in combination with transition metal salts like iron(II) chloride (FeCl₂) has been shown to be an effective system for the selective reduction of aromatic nitro groups to amines without affecting the ester functionality. researchgate.net This method has been successfully applied to a range of ester-substituted nitroaromatics, providing the corresponding amino esters in high yields. researchgate.net
Another approach involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) or hydrogen gas. researchgate.net Indium metal in the presence of ammonium (B1175870) chloride has also been reported for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines. researchgate.net A related compound, methyl 3,4-diamino-5-methylbenzoate, has been synthesized via the reduction of a dinitro precursor, highlighting the feasibility of reducing both nitro groups on a similar framework. atmiyauni.ac.inresearchgate.net
Table 2: Reagents for Selective Reduction of Nitroarenes Containing Ester Groups
| Reagent System | Substrate Type | Product | Key Features | Reference |
| NaBH₄ / FeCl₂ | Ester-substituted nitroarenes | Aromatic amines | High chemoselectivity, good yields | researchgate.net |
| Indium / NH₄Cl | Aromatic nitro compounds | Anilines | Mild conditions | researchgate.net |
| Fe / NH₄Cl | Aromatic nitro compounds | Anilines | Compatible with many functional groups | researchgate.net |
| Pd/C / H₂ or Hydrazine | Nitroarenes | Anilines | Common catalytic hydrogenation method | researchgate.net |
Radical Pathways in Reduction Processes
The reduction of nitroaromatic compounds can proceed through radical pathways, especially in electrochemical reductions or when using certain reducing agents. In aprotic solvents, the electrochemical reduction of dinitroaromatic compounds often occurs in two one-electron steps, first forming a radical anion and then a dianion. researchgate.net These radical anions can be highly reactive.
The reduction of nitro groups can also be initiated by a single-electron transfer (SET) mechanism. nih.gov This process forms a nitro anion radical, which can then undergo further reduction. In the presence of oxygen, this radical anion can transfer an electron to O₂, regenerating the parent nitroaromatic compound in a futile cycle and producing a superoxide (B77818) anion. oup.com This is a characteristic of oxygen-sensitive (Type II) nitroreductases. In contrast, oxygen-insensitive (Type I) nitroreductases catalyze the reduction via a two-electron transfer, avoiding the formation of a free nitro radical anion. oup.com These enzymatic pathways are crucial in the microbial degradation of nitroaromatic pollutants. nih.gov
Nucleophilic Aromatic Substitution Reactions on Dinitrobenzoate Frameworks
The two nitro groups on the benzoate ring strongly activate it towards nucleophilic aromatic substitution (S_NAr). The nitro groups, particularly at the ortho and para positions relative to a leaving group, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.
The generally accepted mechanism for S_NAr reactions is a two-step addition-elimination process. researchgate.netsemanticscholar.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second, rate-determining step for many systems, the leaving group is expelled, and the aromaticity of the ring is restored. semanticscholar.org The nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern on the aromatic ring all influence the reaction rate and mechanism. semanticscholar.orgscirp.org
While no specific leaving groups are present on the aromatic ring of this compound itself (other than potentially the nitro groups under harsh conditions), related dinitrobenzene derivatives with leaving groups like halogens are classic substrates for S_NAr reactions. semanticscholar.orgacs.org For example, the reactions of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles have been extensively studied. semanticscholar.orgacs.org The kinetics of these reactions often show a dependence on both the substrate and the nucleophile concentration, consistent with the bimolecular nature of the addition step. scirp.org
Solvolysis Studies of Dinitrobenzoate Derivatives
The solvolysis of dinitrobenzoate esters, including derivatives of 2,4-dinitrobenzoic acid, is a subject of significant interest in physical organic chemistry, primarily for understanding reaction mechanisms and the influence of substituents on reaction rates. The dinitrobenzoate group is an excellent leaving group due to the electron-withdrawing nature of the two nitro groups, which stabilizes the resulting carboxylate anion.
Solvolysis reactions of these esters, typically carried out in polar protic solvents such as aqueous ethanol or acetone, can proceed through various pathways, including S_N1, S_N2, and elimination reactions. For tertiary substrates, the S_N1 mechanism, involving the formation of a carbocation intermediate, is often favored. The general scheme for the solvolysis of an alkyl 2,4-dinitrobenzoate (B1224026) via an S_N1 pathway is initiated by the departure of the dinitrobenzoate leaving group to form a carbocation, which is then attacked by a solvent molecule (e.g., water or ethanol).
Studies on analogous compounds, such as 3,5-dinitrobenzoate esters, have provided valuable insights into these processes. For instance, the solvolysis of (R,S)-1-chloro-1-(fluoren-9-yl)-2-methylcyclopentane and its corresponding 3,5-dinitrobenzoate ester in aqueous solutions predominantly yields elimination products. researchgate.netacs.orgpsu.edu This suggests that for certain substrates, elimination can be a major competing pathway to substitution. The reaction is proposed to proceed through a carbocationic ion pair where the leaving group can act as a base to abstract a β-proton. researchgate.netacs.org
The reactivity of dinitrobenzoate esters in solvolysis is highly dependent on the structure of the alkyl group. In the case of this compound, being a primary ester, a pure S_N1 mechanism is less likely under typical solvolysis conditions. Instead, an S_N2 mechanism or elimination pathways might be more prevalent, especially with stronger nucleophiles or bases present in the reaction medium. However, for comparative purposes, the rates of solvolysis of various p-nitrobenzoate esters have been measured in 80% aqueous ethanol, demonstrating the influence of the alkyl group structure on reactivity. cdnsciencepub.com
Quantitative studies on the solvolysis of 2-(dimethylphenylsilyl)-1-(Y-phenyl)ethyl 3,5-dinitrobenzoates in 60% (v/v) aqueous ethanol have shown a significant substituent effect from the α-aryl group on the reaction rate, which was analyzed using the Yukawa-Tsuno equation. researchgate.net This highlights the sensitivity of the solvolysis rate to electronic effects within the substrate.
Table 1: Solvolysis Data for Related Benzoate Esters
| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Products | Reference |
| 5,5-dimethyl-2-cyclopentenyl p-nitrobenzoate | 80% Ethanol | 80 | 20.2 x 10⁻⁵ | 5-ethoxy-3,3-dimethylcyclopentene | cdnsciencepub.com |
| 2-cyclopentenyl p-nitrobenzoate | 80% Ethanol | 80 | 523 x 10⁻⁵ | 3-ethoxycyclopentene | cdnsciencepub.com |
| E-2-methyl-4-hexen-3-yl p-nitrobenzoate | 80% Ethanol | 80 | 0.63 x 10⁻⁵ | E-2-ethoxy-5-methyl-3-hexene | cdnsciencepub.com |
This table is interactive. You can sort the data by clicking on the column headers.
Thermal Decomposition Pathways of Nitroaromatic Esters
The thermal stability and decomposition of nitroaromatic compounds are of critical importance, particularly for energetic materials. The decomposition of nitroaromatic esters like this compound is expected to be a complex process involving multiple reaction pathways. The presence of two nitro groups on the benzene (B151609) ring significantly influences the molecule's thermal behavior.
Generally, the thermal decomposition of nitroaromatic compounds can be initiated by the homolytic cleavage of the C-NO₂ bond. researchgate.net However, studies on related compounds suggest other pathways may also be significant. For instance, the thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters, which also contain a 2,4-dinitroaryl moiety, is proposed to proceed via the scission of the N-NO₂ bond as the primary step. ias.ac.in
For nitroalkyl benzoates, theoretical studies suggest that the decomposition can occur through a polar, one-step mechanism to yield a nitroalkene and benzoic acid, rather than a radical pathway. researchgate.net In the case of this compound, decomposition could potentially involve the elimination of ethylene (B1197577) to form 5-methyl-2,4-dinitrobenzoic acid, or cleavage of the ester bond.
The onset of thermal decomposition for methyl 3,5-dinitrobenzoate, a related compound, is reported to be around 200°C, with the release of NOₓ gases. This suggests that the decomposition of this compound would also occur at elevated temperatures, likely initiated by the cleavage of the C-NO₂ bonds or reactions involving the ester group. The presence of the methyl group on the aromatic ring may also influence the decomposition pathway and products.
Table 2: Thermal Decomposition Data for Related Nitroaromatic Compounds
| Compound | Decomposition Onset (°C) | Key Decomposition Products | Proposed Initial Step | Reference |
| Methyl 3,5-dinitrobenzoate | ~200 | NOₓ, Carbonaceous material | - | |
| 2,4,N-trinitro anilino acetic acid ethyl ester | ~180-200 | Ethyl ester of 2,4-dinitro anilino acetic acid, 2,4-dinitroaniline, m-dinitrobenzene | N-NO₂ bond scission | ias.ac.in |
This table is interactive. You can sort the data by clicking on the column headers.
Photochemical and Radical-Mediated Reactivity
The photochemistry of nitroaromatic compounds is characterized by the rich reactivity of the nitro group in its excited state. Upon absorption of UV light, nitroaromatic compounds can undergo a variety of transformations, including photoreduction, intramolecular hydrogen abstraction, and the formation of radical species.
For nitrobenzoate esters, photochemical studies have revealed novel reduction and esterification reactions. acs.org The specific pathways are highly dependent on the substitution pattern on the aromatic ring and the nature of the ester group. In the case of this compound, irradiation could lead to the reduction of one or both nitro groups to nitroso, hydroxylamino, or amino functionalities, depending on the reaction conditions and the presence of a hydrogen donor.
The formation of radical anions is a key step in the radical-mediated reactivity of dinitroaromatic compounds. researchgate.netresearchgate.netjcsp.org.pk These radical anions can be generated electrochemically or through photochemical electron transfer. The subsequent reactions of these radical anions, such as protonation or dimerization, dictate the final product distribution. jcsp.org.pk
Furthermore, photooxygenation has been observed for some nitrobenzyl derivatives in aqueous solutions, leading to the formation of hydroperoxy ethers. cdnsciencepub.com While this compound does not have a benzylic C-H that is typically reactive in such processes, the possibility of other photochemical oxidation reactions cannot be entirely ruled out. The excited state of the dinitroaromatic system can also interact with other molecules to initiate radical chain reactions. The reactivity of nitro radicals is a subject of ongoing research, with implications in various fields, including biology and medicine. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Dinitrobenzoate Esters
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. nih.gov
The IR and Raman spectra of dinitrobenzoate esters are dominated by strong absorptions corresponding to the ester carbonyl (C=O) and nitro (NO₂) group vibrations.
Ester Carbonyl (C=O) Vibration: The C=O stretching vibration of the ester group typically gives rise to a strong and sharp band in the IR spectrum. For aromatic esters, this band usually appears in the region of 1730-1715 cm⁻¹. scirp.org Conjugation with the aromatic ring can lower this frequency compared to saturated esters. udel.edu
Nitro (NO₂) Group Vibrations: Aromatic nitro compounds exhibit two characteristic and intense stretching vibrations. orgchemboulder.comspectroscopyonline.com
Asymmetric Stretch (νas): This is a strong absorption that occurs in the range of 1550-1475 cm⁻¹. orgchemboulder.com
Symmetric Stretch (νs): This is also a strong absorption, found in the range of 1360-1290 cm⁻¹. orgchemboulder.com The presence of this pair of intense peaks is a clear indicator of a nitro group attached to an aromatic ring. spectroscopyonline.com A weaker scissoring vibration can also be observed around 850 cm⁻¹. spectroscopyonline.com
The characteristic vibrational frequencies for Ethyl 5-methyl-2,4-dinitrobenzoate are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1730 - 1715 | Strong |
| Aromatic Nitro | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Aromatic Nitro | Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium |
Table 3: Key IR Absorption Bands for this compound.
Vibrational spectroscopy can be employed for the conformational analysis of flexible molecules like dinitrobenzoate esters. core.ac.uk The primary source of conformational isomerism in these esters is the rotation around the C(O)-O bond, leading to different spatial arrangements of the ester group relative to the aromatic ring, commonly referred to as s-cis and s-trans conformers.
These different conformers can have slightly different vibrational frequencies, particularly for modes involving the ester group and the aromatic ring. banglajol.info For example, the C=O stretching frequency may appear as a split band or a broadened peak if multiple conformers are present in significant populations at room temperature. By using techniques such as matrix isolation IR spectroscopy or by analyzing spectral changes with temperature, it is sometimes possible to identify and quantify the different conformers present. Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the vibrational frequencies for different possible conformers and aid in the assignment of the observed spectral features to specific molecular geometries. nih.gov
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to identify the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. uni-saarland.de This process often leads to extensive fragmentation of the molecule, providing a characteristic fingerprint that is useful for structural identification. uni-saarland.de The fragmentation of organic molecules in EI-MS is not random; it follows predictable pathways that favor the formation of stable carbocations and radicals. uni-saarland.demsu.edu
For esters like this compound, fragmentation is expected to occur at several key locations. Common fragmentation patterns for esters include cleavage of the C-C bond adjacent to the carbonyl group and the loss of the alkoxy group. libretexts.org In the case of aromatic nitro compounds, the loss of NO and NO2 groups is also a common fragmentation pathway. The presence of a methyl group on the aromatic ring can lead to the formation of a stable tropylium (B1234903) ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition. nih.gov While conventional mass spectrometry might not distinguish between two molecules with the same nominal mass (integer mass), HRMS can easily differentiate them based on their exact masses, which are unique to their elemental formulas.
For this compound (C10H10N2O6), the exact mass can be calculated using the monoisotopic masses of its constituent elements. This high level of precision is invaluable for confirming the identity of a compound and for distinguishing it from other potential isomers or isobaric compounds. nih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can achieve mass accuracies of less than 5 parts per million (ppm). nih.goveurl-pesticides.eu This analytical technique is a crucial tool in modern organic and analytical chemistry for the unambiguous identification of compounds. uva.nlrsc.org
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and thermally labile molecules. ddtjournal.com In contrast to EI, ESI typically produces protonated molecules [M+H]+ or other adduct ions (e.g., [M+Na]+, [M+NH4]+) with minimal fragmentation. nih.govresearchgate.net This makes it an excellent method for determining the molecular weight of a compound. ddtjournal.com
For dinitrobenzoate esters, ESI-MS can be used to generate and detect these molecular ions. The choice of solvent and additives can influence the type of adduct formed. In some cases, in-source fragmentation can be induced to generate fragment ions for structural analysis, a technique sometimes referred to as pseudo-MS/MS. nih.gov Negative ion mode ESI can also be effective for nitroaromatic compounds, often leading to the formation of deprotonated molecules [M-H]- or adducts with anions from the mobile phase. rsc.org The study of different dinitrobenzoate esters has shown that the position of the nitro groups can influence the fragmentation patterns and the types of adducts formed. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These can include strong interactions like hydrogen bonds, as well as weaker forces such as π-π stacking, C-H···O interactions, and van der Waals forces. mdpi.commdpi.com For dinitrobenzoate esters, the nitro groups and the ester functionality can participate in various non-covalent interactions that dictate the supramolecular architecture. mdpi.com
In related structures, such as methyl 4-hydroxy-3-nitrobenzoate, hydrogen bonding and π-stacking interactions have been shown to link molecules into infinite sheets. mdpi.com Similarly, in piperazinium 3,5-dinitrobenzoate (B1224709) salts, N-H···O hydrogen bonds are the primary drivers of the crystal packing, forming layered structures. iucr.org The orientation of the nitro groups and the ester group relative to the aromatic ring can be influenced by these intermolecular forces. mdpi.comresearchgate.net The study of these interactions is crucial for understanding the physical properties of the solid material and for the field of crystal engineering, which seeks to design materials with specific properties based on their crystal structures. mdpi.com
Conformational Polymorphism Studies
Conformational polymorphism is the phenomenon where a single compound can crystallize into multiple different crystal structures, known as polymorphs. researchgate.net These different forms arise from variations in the conformation of the molecule in the solid state. researchgate.net Polymorphism is of significant interest as different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.
For flexible molecules like this compound, different rotational arrangements of the ethyl ester group and the nitro groups could potentially lead to the formation of different polymorphs. Studies on other aromatic esters have revealed the existence of conformational polymorphs, where the different crystal forms are stabilized by distinct sets of intermolecular interactions. acs.org The investigation of conformational polymorphism often involves crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals using techniques such as single-crystal X-ray diffraction and differential scanning calorimetry. researchgate.net While specific studies on the conformational polymorphism of this compound were not found, the principles observed in related dinitrobenzoate and flexible ester compounds suggest that it is a possibility worth considering.
Chromatographic and Separation Methodologies for Analysis and Purification
The analysis and purification of dinitrobenzoate esters, including this compound, rely heavily on a variety of chromatographic techniques. These methods are essential for separating esters from reaction mixtures, isolating isomers, and quantifying products with high sensitivity and resolution. The selection of a specific chromatographic technique often depends on the volatility and polarity of the analyte, as well as the analytical goal, whether it is for preparative purification or trace-level analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dinitrobenzoate esters, which are often produced via derivatization of alcohols to enhance their detection by UV detectors. The 3,5-dinitrobenzoate moiety is a strong chromophore, making these derivatives ideal for HPLC-UV analysis.
Reversed-phase HPLC is particularly effective for separating geometric isomers of these esters. For instance, research has shown that (Z)-isomers of dienyl 3,5-dinitrobenzoates consistently elute faster than their corresponding (E)-isomers on an ODS (octadecylsilane) column. researchgate.net This allows for baseline separation and accurate quantification of isomeric mixtures.
For the analysis of alcohols in aqueous solutions, a simplified, homogeneous derivatization method using 3,5-dinitrobenzoyl chloride in an acetonitrile-based system has been developed. oup.com This approach avoids complex extractions and allows for direct injection of the resulting dinitrobenzoate esters into the HPLC system. oup.com
Liquid chromatography coupled with mass spectrometry (LC-MS), especially with electrospray ionization (ESI), is a powerful tool for both separation and identification. While the underivatized alcohols may not be readily ionizable by ESI, their 3,5-dinitrobenzoate derivatives show excellent ionization efficiency. researchgate.net In negative-ion mode ESI-MS, these esters typically produce a characteristic fragment ion at m/z 211, corresponding to the acyl moiety (C₇H₃N₂O₆⁻), along with molecular ions [M]⁻ and adducts. researchgate.net
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Findings | Reference |
| HPLC | ODS (Reversed-Phase) | Methanol (B129727)/Water with 0.1% Formic Acid (75:25) | UV, ESI-MS | Separation of geometric isomers of dienyl 3,5-dinitrobenzoates. | (Z)-isomers elute faster than (E)-isomers. ESI-MS shows a characteristic fragment at m/z 211. | researchgate.net |
| HPLC | Not specified | Acetonitrile-based | UV | Analysis of alcohols in aqueous solution after derivatization. | Simplified one-phase derivatization eliminates the need for extraction before injection. | oup.com |
Gas Chromatography (GC)
Gas chromatography is a suitable method for the analysis of volatile and thermally stable dinitrobenzoate esters. acs.org When coupled with a mass spectrometer (GC-MS), it provides robust separation and definitive identification of the analytes.
GC-MS methods have been developed for the trace-level determination of potentially genotoxic impurities in pharmaceutical ingredients, including compounds structurally related to this compound, such as Methyl-2-methyl-3-nitrobenzoate. amazonaws.com These methods often employ fused silica (B1680970) capillary columns and use selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. amazonaws.com Sample preparation may involve liquid-liquid extraction to isolate the analytes from the matrix. amazonaws.com
| Technique | Stationary Phase (Column) | Carrier Gas | Detection | Application | Key Parameters | Reference |
| GC-MS | SPB-1 (100% dimethyl polysiloxane) | Helium | Mass Spectrometry (EI, SIM mode) | Trace level determination of genotoxic impurities. | Mass fragments are selected for quantification (e.g., m/z 178 for Methyl-2-methyl-3-nitrobenzoate). | amazonaws.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is widely used as a rapid and convenient method for monitoring the progress of reactions that synthesize dinitrobenzoate esters and for the preliminary assessment of product purity. rsc.orgscielo.br By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, typically under UV light.
The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used for column chromatography purification of nitrobenzoate esters, and these systems are often optimized first by TLC. rsc.orgrsc.org Studies on various nitro compounds have established specific eluant systems and reported their corresponding Rf values, which are dependent on the chemical structure of the compound. epa.gov For example, in a benzene (B151609)/petroleum ether/methanol system, the Rf values of different nitroaromatic compounds can be distinguished. epa.gov
| Technique | Stationary Phase | Eluent System | Application | Findings | Reference |
| TLC | Silica Gel | Ethyl acetate/Hexane | Monitoring reaction progress and purification. | Used to guide purification by column chromatography. | rsc.orgrsc.org |
| TLC | Silica Gel G | Benzene/Petroleum ether/Methanol (40:30:5) | Separation of various nitro compounds. | Rf values are discussed in relation to chemical structures. | epa.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a modern alternative for the analysis of nitroaromatics, nitramines, and nitrate (B79036) esters. dtic.mil This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. SFC combines the high resolution of capillary GC with the chromatographic conditions of HPLC. dtic.mil It is particularly advantageous for analyzing thermally labile or non-volatile compounds that are challenging for GC. The solvating properties of supercritical CO₂ can be adjusted by changing the pressure and temperature, or by adding a polar co-solvent, allowing for the fine-tuning of separation selectivity. dtic.mil
Computational Chemistry and Theoretical Modeling of Ethyl 5 Methyl 2,4 Dinitrobenzoate
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. dergipark.org.trnih.gov By employing functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can accurately model the behavior of complex organic compounds like ethyl 5-methyl-2,4-dinitrobenzoate. aip.orgresearchgate.net
The first step in theoretical analysis is geometry optimization, a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. dergipark.org.tr For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311+G(d,p), can reliably predict these parameters. worldscientific.com The optimized geometry is expected to show planarity in the benzene (B151609) ring, with the nitro and ester groups potentially twisted slightly out of the plane due to steric hindrance. The results of these calculations are typically in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of strong electron-withdrawing nitro groups is expected to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap. This suggests the molecule could be chemically reactive. The analysis of FMOs helps in identifying sites susceptible to nucleophilic and electrophilic attack. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Dinitroaromatic Compound This table presents typical values for dinitroaromatic compounds, calculated using DFT/B3LYP methods, to illustrate the expected electronic properties of this compound.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.2 |
| Energy Gap (ΔE) | 4.3 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the reactive sites of a molecule. dergipark.org.tr It illustrates the charge distribution and is used to predict how a molecule will interact with other species. dergipark.org.tr The MEP map displays different potential values with different colors; red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green represents areas with neutral potential.
For this compound, the MEP map is expected to show strong negative potential (red) around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the ester group. These sites are the most likely to be attacked by electrophiles. Conversely, regions of positive potential (blue) would be localized around the hydrogen atoms of the methyl and ethyl groups, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). arabjchem.org
Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Dinitrobenzoate Structure This table provides representative data from NBO analysis on similar structures to show key expected interactions and their stabilization energies for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(O) in NO₂ | π*(C-C) in Ring | ~5-10 |
| LP(O) in C=O | π*(C-C) in Ring | ~3-7 |
| π(C-C) in Ring | π*(N-O) in NO₂ | ~15-25 |
LP(O) refers to a lone pair on an oxygen atom. E(2) represents the stabilization energy.
Molecular Dynamics Simulations and Crystal Growth Prediction
While specific molecular dynamics (MD) simulations for this compound are not widely documented, this computational technique is invaluable for predicting crystal structures and understanding the dynamics of molecular assemblies. MD simulations model the physical movements of atoms and molecules over time, providing insights into the processes of nucleation and crystal growth.
By simulating the behavior of many molecules in a virtual environment, researchers can predict the most likely crystal packing arrangements and morphologies. This is particularly useful for materials science, where the physical properties of a crystalline solid are highly dependent on its structure. Studies on other aromatic esters have demonstrated that MD simulations can effectively discern the impact of non-covalent interactions on crystal packing and polymorphism.
Analysis of Non-Covalent Interactions (NCIs) in Dinitrobenzoate Systems
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and stability of crystal structures in dinitrobenzoate systems. These weak interactions, which include hydrogen bonds, π-π stacking, and other van der Waals forces, dictate how molecules arrange themselves in the solid state. aip.orgresearchgate.net
In systems containing dinitrobenzoate anions, various NCIs are observed, such as interactions involving the nitro groups (like NO-π and NO₂-NO) and π-π stacking between aromatic rings. aip.org The specific arrangement of these interactions can lead to the formation of diverse and complex structures, including polymeric chains or discrete molecular assemblies. aip.org For instance, the position of the nitro groups (e.g., 2,4-dinitrobenzoate (B1224026) vs. 3,5-dinitrobenzoate) can significantly influence the geometry and lead to different crystal packing. aip.org In this compound, C-H···O hydrogen bonds involving the methyl and ethyl groups and the oxygen atoms of the nitro and ester functions are expected to be significant in stabilizing the crystal lattice.
Theoretical Studies of Reaction Mechanisms and Kinetics
Theoretical and computational studies on this compound and structurally related compounds primarily focus on elucidating the mechanisms of nucleophilic substitution reactions. The presence of two strongly electron-withdrawing nitro groups on the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr).
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. semanticscholar.org In the first step, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step can be either the formation of this intermediate or the subsequent departure of the leaving group. semanticscholar.org For many dinitrobenzene derivatives, the departure of the leaving group is the rate-determining step. semanticscholar.org
Kinetic studies on the reactions of various dinitrobenzene derivatives provide insight into the reactivity of this compound. For example, the reactions of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) have been studied in different solvents, showing that the formation of the zwitterionic intermediate is the rate-determining step in an uncatalyzed substitution. semanticscholar.org In the case of acyl transfer reactions, such as the hydrolysis of dinitrophenyl furoates, the mechanism is found to be an addition-elimination pathway where the initial nucleophilic attack is rate-determining. acs.org
The kinetics of the alkaline hydrolysis of substituted ethyl benzoates show a significant dependence on the nature and position of the substituents. libretexts.org Electron-withdrawing groups, such as the nitro groups in this compound, are known to increase the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000) by stabilizing the negatively charged transition state. libretexts.org The methyl group, being electron-donating, would have a slight deactivating effect compared to a non-methylated analogue.
Table 1: Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates
Substituent Rate Constant (k) at 30°C in 85% Ethanol-Water p-NO₂ 92.0 m-NO₂ 63.5 p-Cl 6.85 m-Cl 6.15 H 1.00 p-CH₃ 0.483 m-CH₃ 0.687 p-OCH₃ 0.233
Data adapted from studies on substituted ethyl benzoates. libretexts.org The values are relative to the rate of hydrolysis of ethyl benzoate.
Hammett Analysis for Electronic Effects
Hammett analysis is a powerful tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.org By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often observed, which is described by the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. researchgate.net
The substituent constant, σ, is a measure of the electronic effect of a substituent (inductive and resonance). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which implies the buildup of negative charge in the transition state. researchgate.net
For this compound, the substituents are a methyl group at the 5-position and two nitro groups at the 2- and 4-positions.
Nitro groups (-NO₂) are strongly electron-withdrawing, both by induction and resonance. They have large positive σ values (e.g., σₚ for -NO₂ is +0.78).
The methyl group (-CH₃) is weakly electron-donating by induction and hyperconjugation, with a negative σ value (e.g., σₘ for -CH₃ is -0.07).
Hammett plots for the hydrolysis of substituted benzoate esters consistently show a positive ρ value, confirming that the reaction is favored by electron-withdrawing substituents. For the alkaline hydrolysis of ethyl benzoates in 85% ethanol-water, a ρ value of approximately +2.5 has been reported. libretexts.org
The following table provides the Hammett substituent constants for groups relevant to the structure of this compound.
Table 2: Hammett Substituent Constants (σ)
Substituent σ_meta σ_para -NO₂ +0.71 +0.78 -CH₃ -0.07 -0.17 -Cl +0.37 +0.23 -OCH₃ +0.12 -0.27 -H 0.00 0.00
Data sourced from established tables of Hammett constants. libretexts.org
While a specific Hammett plot for this compound is not available, the analysis of related systems, such as the hydrolysis of para-substituted nitrophenyl benzoate esters, demonstrates the utility of this approach in understanding reaction mechanisms. researchgate.netsemanticscholar.orgIn some cases, non-linear Hammett plots are observed, which can indicate a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied. semanticscholar.orgiitd.ac.in
Advanced Applications and Research Directions of Dinitrobenzoate Esters
Role as Precursors in Complex Organic Synthesis
Dinitrobenzoate esters are highly versatile intermediates in the synthesis of complex organic molecules. Their utility stems from the reactivity conferred by the electron-withdrawing nitro groups and the adaptable nature of the ester functional group.
One of the primary applications is the introduction of the dinitrobenzoyl moiety into target molecules. For instance, methyl 3,5-dinitrobenzoate (B1224709) serves as a key precursor in the synthesis of 3,5-dinitrobenzohydrazide (B182385). This hydrazide is a crucial building block for creating various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, which have shown potential as anticancer and antitubercular agents. plos.org The synthesis pathway typically involves the Fischer-Speier esterification of 3,5-dinitrobenzoic acid to yield methyl 3,5-dinitrobenzoate, followed by hydrazinolysis to produce the desired 3,5-dinitrobenzohydrazide. plos.org
Furthermore, these esters are instrumental in creating functional materials and probe molecules. Researchers have used precursors like methyl 2-(bromomethyl)-5-nitrobenzoate in coupling reactions to construct complex molecules designed to study the inhibition mechanisms of enzymes like firefly luciferase. In a broader context, esters are fundamental intermediates that can be converted into a variety of other functional groups, including alcohols (via reduction) and carboxylic acids (via hydrolysis), underscoring their importance in synthetic organic chemistry.
Recent studies have also demonstrated the synthesis of novel depsides, a class of compounds with potential antibacterial properties, using dinitrobenzoate precursors. This highlights the adaptability of dinitrobenzoate esters in developing new therapeutic agents.
Development as Energetic Materials and Propellant Components (Chemical Stability Aspects)
The presence of multiple nitro groups, which are well-known explosophores, positions dinitrobenzoate derivatives as candidates for research into new energetic materials. vulcanchem.com The energy content of a molecule is significantly increased by the introduction of nitro groups. While much of the research in propellant chemistry focuses on nitrate (B79036) esters like nitrocellulose (NC) and nitroglycerin (NG), the principles of chemical stability are universally critical. nih.govwiley-vch.de
The stability of ester linkages is a key consideration for propellants, as their decomposition can be catalyzed by acidic byproducts, leading to instability. nih.govdrdo.gov.in Studies on composite modified double base (CMDB) propellants show that acidic decomposition products from nitrate esters can accelerate the autodecomposition process, making stabilizer choice crucial. drdo.gov.in Although dinitrobenzoate esters are not standard propellant components, their inherent structure makes them relevant to this field. For example, salts of 3,5-dinitrobenzoic acid with transition metals have been synthesized and characterized for their energetic properties, showing sensitivity to impact.
The chemical stability of any potential energetic material is paramount for safe storage and handling. For esters used in propellants, this stability is often enhanced by the addition of stabilizers that can adsorb or neutralize decomposition-catalyzing species. drdo.gov.in Research into azido (B1232118) esters as energetic plasticizers further illustrates the drive to create ester-containing compounds with high energy content, good thermal stability, and suitable mechanical properties for use in propellant formulations. psu.edu These plasticizers work by integrating into a polymer binder matrix, improving the propellant's processability and mechanical characteristics. psu.edu
Use as Mechanistic Probes and Standard Reagents in Reaction Studies
Dinitrobenzoate esters are invaluable tools for elucidating the mechanisms of chemical reactions. Their well-defined structure and the strong electron-withdrawing nature of the nitro groups provide a reliable system for studying reaction kinetics and transition states.
Kinetic studies on the aminolysis (reaction with amines) of esters like 4-nitrophenyl 3,5-dinitrobenzoate have provided deep insights into reaction pathways. acs.org By analyzing how reaction rates change with the basicity of the amine, researchers can construct Brønsted-type plots. Curvatures in these plots are often interpreted as evidence for a change in the rate-determining step of a multi-step reaction mechanism, for instance, from the initial formation of a tetrahedral intermediate to its subsequent breakdown. acs.orgkoreascience.kr
Similarly, 2,4-dinitrophenyl esters are frequently used to investigate the mechanisms of acyl group transfer reactions. mdpi.comsemanticscholar.org These studies help determine whether a reaction proceeds through a concerted, one-step mechanism or a stepwise addition-elimination mechanism. mdpi.com The leaving group, 2,4-dinitrophenoxide, is an excellent nucleofuge, facilitating kinetic measurements. koreascience.krsemanticscholar.org Such mechanistic insights are crucial for optimizing synthetic strategies in various applications. mdpi.com
Furthermore, the reaction of dinitrobenzoate esters with alcohols to form crystalline derivatives with sharp, distinct melting points is a classic and reliable method in qualitative organic analysis for the identification of unknown alcohols.
The table below summarizes findings from a kinetic study on the reactions of 3,4-dinitrophenyl benzoate (B1203000) and 2,4-dinitrophenyl benzoate with various amines, illustrating their use in comparing reactivity and mechanisms. koreascience.kr
| Amine | pKa | kN (M-1s-1) for 3,4-Dinitrophenyl Benzoate | kN (M-1s-1) for 2,4-Dinitrophenyl Benzoate |
| Piperidine | 11.02 | 11.7 | 10.7 |
| Piperazine (B1678402) | 9.73 | 1.86 | 2.14 |
| Morpholine | 8.65 | 0.316 | 0.468 |
| Piperazin-1-ium ion | 5.59 | 0.00282 | 0.00407 |
Table showing second-order rate constants (kN) for the reactions of dinitrophenyl benzoates with alicyclic secondary amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C. Data from a comparative kinetic study. koreascience.kr
Design and Synthesis of Novel Dinitrobenzoate Derivatives with Tuned Properties
A significant area of ongoing research involves the rational design and synthesis of novel dinitrobenzoate derivatives where the molecular structure is intentionally modified to achieve specific, "tuned" properties. This approach allows for the development of compounds tailored for particular biological, chemical, or material science applications.
By altering the alcohol-derived portion (the R' group in R-COO-R') of the ester, researchers can modulate properties such as lipophilicity and biological activity. For example, a comparative study of methyl, ethyl, and hexyl 3,5-dinitrobenzoates revealed that while all exhibit antifungal activity, the length of the alkyl chain influences their efficacy and physical properties. The hexyl ester, being more lipophilic, may have enhanced membrane permeability, while the smaller methyl and ethyl esters might have different synthetic versatility.
Another strategy involves modifying the dinitroaromatic ring itself or using the dinitrobenzoate moiety as a building block for larger, more complex structures. For instance, 3,5-dinitrobenzoic acid is a key starting material for synthesizing novel hydrazide-based crystalline organic chromophores and 1,3,4-oxadiazole derivatives with potential applications in nonlinear optics or as anticancer agents. researchgate.net In one study, a series of novel depsides were designed and synthesized from dinitrobenzoate precursors, resulting in compounds with promising antibacterial activity.
The synthesis of piperazinium salts of 3,5-dinitrobenzoic acid is another example, where new compounds with potential biological activities are created by combining the dinitrobenzoate anion with various substituted piperazine cations. iucr.org These examples demonstrate a clear trend towards the purposeful design of dinitrobenzoate derivatives to achieve enhanced or entirely new functionalities.
The table below provides examples of different dinitrobenzoate esters and their varied applications, showcasing how structural modifications can tune their function.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications/Properties |
| Methyl 3,5-dinitrobenzoate | 226.14 | 107–109 | Reagent in organic synthesis, precursor to antifungal agents. sigmaaldrich.comsigmaaldrich.com |
| Ethyl 3,5-dinitrobenzoate | 240.17 | 91–92 | Exhibits antifungal activity against Candida species. |
| Cyclohexyl 3,5-dinitrobenzoate | 262.24 | Not specified | Investigated as a candidate for energetic materials. vulcanchem.com |
| 1-Ethylpiperazinium 3,5-dinitrobenzoate | 326.30 | 202-204 | Synthesized for investigation of biological properties. iucr.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-methyl-2,4-dinitrobenzoate?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, a related compound (5-methyl-2,4-dinitroaniline) is synthesized by nitrating a benzenediamine derivative, followed by esterification with ethyl acetoacetate . Key steps include:
- Nitration : Introduce nitro groups at specific positions under controlled conditions (e.g., mixed acid conditions).
- Esterification : React the nitro-substituted benzoic acid derivative with ethanol under acidic catalysis.
- Purification : Use column chromatography or recrystallization to isolate the product.
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- NMR : The aromatic protons in the dinitro-substituted ring will appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects. The methyl group at position 5 may show a singlet near δ 2.5 ppm.
- IR : Strong absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) should dominate.
- Cross-Validation : Compare spectral data with computational predictions (e.g., DFT calculations) or analogs like ethyl 4-bromo-2-fluorobenzoate .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Storage : Keep in a cool, dry place away from oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- X-ray Diffraction : Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles. Refinement with SHELXL (part of the SHELX suite) is recommended for high precision .
- Data Interpretation : Analyze thermal displacement parameters to assess molecular rigidity. Compare with computational models (e.g., Mercury or Olex2 software).
Q. What experimental strategies address discrepancies in spectroscopic and computational data for nitroaromatic esters?
- Methodological Answer :
- Contradiction Analysis : If NMR shifts conflict with DFT predictions, re-examine solvent effects or conformational dynamics. For example, the ester group’s rotational barriers may influence observed splitting patterns.
- Multi-Technique Validation : Combine IR, Raman, and mass spectrometry to cross-validate functional group assignments .
Q. How does the electronic environment of the dinitro groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro groups deactivate the aromatic ring, directing nucleophiles to meta/para positions.
- Experimental Design : Test reactivity with amines or thiols under varying pH conditions. Monitor reaction progress via HPLC or TLC, referencing analogs like ethyl 4-cyanobenzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
